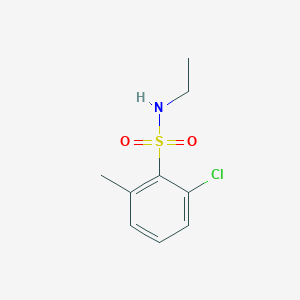

2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide

説明

2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide is a substituted benzenesulfonamide characterized by a chlorine atom at position 2, a methyl group at position 6, and an N-ethyl-substituted sulfonamide group at position 1. Its molecular formula is C₉H₁₃ClNO₂S, with a structure combining electron-donating (methyl) and moderately electron-withdrawing (chlorine) substituents.

特性

分子式 |

C9H12ClNO2S |

|---|---|

分子量 |

233.72 g/mol |

IUPAC名 |

2-chloro-N-ethyl-6-methylbenzenesulfonamide |

InChI |

InChI=1S/C9H12ClNO2S/c1-3-11-14(12,13)9-7(2)5-4-6-8(9)10/h4-6,11H,3H2,1-2H3 |

InChIキー |

BARILTFJNDMDAA-UHFFFAOYSA-N |

正規SMILES |

CCNS(=O)(=O)C1=C(C=CC=C1Cl)C |

製品の起源 |

United States |

準備方法

General Synthetic Strategy for 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide

Starting Materials and Key Reagents

- 2-Chloro-6-methylbenzenesulfonyl chloride : This compound serves as the sulfonyl chloride precursor, providing the sulfonyl functional group and aromatic substitutions.

- Ethylamine : Used as the nucleophile to form the sulfonamide by reacting with the sulfonyl chloride.

- Base (e.g., sodium acetate or sodium carbonate) : Maintains pH and scavenges hydrochloric acid formed during the reaction.

- Solvents : Typically water or organic solvents such as ethanol or dimethylformamide (DMF) are used for reaction medium and recrystallization.

Stepwise Preparation Method

Sulfonylation (Formation of Sulfonyl Chloride Intermediate)

- The synthesis begins with the preparation or procurement of 2-chloro-6-methylbenzenesulfonyl chloride , which can be obtained by chlorosulfonation of 2-chloro-6-methylbenzene.

- This sulfonyl chloride is the electrophilic species that reacts with ethylamine.

Nucleophilic Substitution to Form Sulfonamide

- Ethylamine is reacted with 2-chloro-6-methylbenzenesulfonyl chloride in an aqueous or mixed solvent system.

- The reaction is typically conducted at controlled temperature (room temperature to 80 °C) with stirring.

- A base such as sodium acetate or sodium carbonate is added to neutralize the hydrochloric acid byproduct.

- The reaction progress is monitored by thin-layer chromatography (TLC) using solvent systems like n-hexane and ethyl acetate in varying ratios.

- Upon completion, the product precipitates or is extracted and purified by recrystallization or column chromatography.

Alkylation of the Sulfonamide Nitrogen (If Needed)

- In some synthetic routes, the initial sulfonamide may be formed with a primary amine, followed by alkylation to introduce the ethyl group on the nitrogen.

- Alkylation is performed by treating the sulfonamide with an alkylating agent (e.g., ethyl bromide) in the presence of a base such as calcium hydride in DMF at 50–55 °C.

- The reaction mixture is monitored by TLC and purified similarly.

Detailed Experimental Procedure (Adapted from Literature)

| Step | Reagents & Conditions | Description | Yield/Physical Data |

|---|---|---|---|

| 1. Sulfonylation | 2-chloro-6-methylbenzenesulfonyl chloride (1 equiv), Ethylamine (1.5 equiv), Sodium acetate (2 equiv), Water/ethanol solvent, 80 °C, 8 h | Stirred mixture leads to sulfonamide formation; monitored by TLC (n-hexane:ethyl acetate 2:1) | Yield: ~80-85%; Appearance: light brown powder; M.P.: ~160-162 °C |

| 2. Alkylation (if separate step) | Sulfonamide intermediate, Ethyl bromide (1.5 equiv), Calcium hydride, DMF, 50-55 °C, 30 min + alkylating agent addition | Alkylation of sulfonamide nitrogen; monitored by TLC (n-hexane:ethyl acetate 8:2) | Yield: 75-90%; Crystalline white solid after recrystallization |

Characterization Data

- Molecular Formula : C9H11ClNO2S

- Molecular Weight : Approximately 233.72 g/mol

- Infrared Spectroscopy (FTIR) : Characteristic sulfonamide bands at ~1380 cm⁻¹ (S=O stretch), aromatic C-H stretches near 3060 cm⁻¹, and C-N bending near 1540 cm⁻¹.

- Nuclear Magnetic Resonance (NMR) :

- Proton NMR shows aromatic protons, methyl group singlet near 2.3 ppm, and ethyl group signals.

- Carbon NMR confirms aromatic carbons, methyl carbon, and ethyl carbons.

- Melting Point : Typically in the range of 160-162 °C, confirming purity.

Comparative Table of Preparation Methods for Related Sulfonamides

| Compound | Starting Sulfonyl Chloride | Amine Used | Alkylation Step | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide | 2-chloro-6-methylbenzenesulfonyl chloride | Ethylamine | Direct or post-sulfonamide alkylation | Water/ethanol or DMF | 80-90 | High purity, recrystallized |

| 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide | 4-methylbenzenesulfonyl chloride | 2-nitroaniline | No alkylation | Water | 93 | Off-white crystalline solid |

| N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | 4-methylbenzenesulfonyl chloride | 2-aminophenol | No alkylation | Water | 91 | White crystalline solid |

Research Insights and Optimization Notes

- The sulfonylation reaction is highly dependent on maintaining pH between 6 and 10 to avoid side reactions and decomposition.

- Sodium acetate or sodium carbonate are preferred bases for neutralizing acid byproducts.

- Alkylation of sulfonamide nitrogen improves compound stability and biological activity in some analogues.

- Recrystallization from absolute ethanol is effective for purification.

- Monitoring by TLC with appropriate solvent systems ensures reaction completeness.

- Reaction temperatures around 80 °C optimize sulfonylation rate without degrading sensitive groups.

化学反応の分析

Types of Reactions

2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide, and potassium hydroxide are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and hydrolysis products such as sulfonic acids and amines .

科学的研究の応用

It appears there is a misunderstanding in the query. The query asks for information on "2-Chloro-N-ethyl-6 -methylbenzene-1-sulfonamide," but the provided search results mainly contain information about "2-Chloro-N-ethyl-5 -methylbenzene-1-sulfonamide." These are different compounds, and the search results do not offer specific information on the applications of the compound "2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide".

However, it is possible to discuss the applications of the closely related compound, "2-Chloro-N-ethyl-5-methylbenzene-1-sulfonamide," based on the available search results.

2-Chloro-N-ethyl-5-methylbenzene-1-sulfonamide is an organosulfur compound belonging to the sulfonamide group. It has a sulfonyl functional group attached to an amine, with a chlorine atom at the second position and an ethyl group at the nitrogen of the sulfonamide. The molecular formula is and the molecular weight is 233.72 g/mol.

Potential Research Areas

- Pharmacological Applications Studies focus on its binding affinity to various biological targets and its ability to inhibit specific enzymes.

- Synergistic Effects Investigations into its interactions with other compounds may reveal synergistic effects or enhanced efficacy in therapeutic contexts.

Comparison with Structurally Similar Compounds

作用機序

The mechanism of action of 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anticancer activity by interfering with cell division .

類似化合物との比較

Comparison with Structurally Related Sulfonamides

Structural and Molecular Differences

The table below highlights key structural distinctions between 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide and related sulfonamides:

Key Observations:

Substituent Effects :

- The methyl group in the target compound (position 6) is electron-donating, contrasting with the nitro group in ’s compound, which is strongly electron-withdrawing. This difference alters electronic distribution, affecting reactivity and solubility .

- The N-ethyl group in the target compound increases steric bulk and lipophilicity compared to the N-methyl group in ’s analog .

- The unsubstituted sulfonamide in ’s compound may exhibit higher solubility in polar solvents due to hydrogen bonding .

Physicochemical and Functional Implications

Lipophilicity :

Synthetic Accessibility :

- Potential Applications: Sulfonamides with alkyl substituents (e.g., N-ethyl or N-methyl) are commonly explored in medicinal chemistry for antimicrobial or enzyme inhibitory activity. Nitro-substituted sulfonamides () may serve as intermediates in energetic materials or agrochemicals due to their reactivity .

生物活性

2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article explores the compound's antimicrobial and anticancer properties, synthesis methods, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Properties

2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide features a benzene ring substituted with a chloro group, an ethyl group, a methyl group, and a sulfonamide functional group. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide exhibits significant antimicrobial activity . It has been shown to inhibit bacterial growth by interfering with essential bacterial enzymes. The sulfonamide moiety is particularly known for its ability to inhibit carbonic anhydrases, which are crucial for bacterial survival.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 32 μg/mL |

| Listeria monocytogenes | 16 μg/mL |

This table summarizes findings from studies demonstrating the compound's effectiveness against key bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Potential

In addition to its antimicrobial properties, 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide has shown promising anticancer activity . It is believed to affect cell division processes through interactions with specific molecular targets, potentially leading to apoptosis in cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 4.62 ± 0.13 |

| MDA-MB-231 (Breast Cancer) | 7.21 ± 0.15 |

| MCF-7 (Breast Cancer) | 7.13 ± 0.13 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer drug .

The mechanism of action for 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide involves its interaction with various biological targets. The sulfonamide group plays a critical role in binding to enzymes such as carbonic anhydrases and other metabolic enzymes, leading to inhibition of their activity. This inhibition is crucial for both its antimicrobial effects and its anticancer properties .

Synthesis Methods

The synthesis of 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide can be achieved through several methods, including:

- Nucleophilic Substitution : The chloro group can be introduced via nucleophilic substitution reactions on appropriate precursors.

- Sulfonation Reactions : The sulfonamide group can be added through sulfonation reactions using sulfur trioxide or chlorosulfonic acid.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the compound.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- A study published in PubMed Central discusses various sulfonamide derivatives and their biological activities, emphasizing the importance of structural modifications in enhancing efficacy against cancer cells .

- Another research article focuses on the design and synthesis of new sulfonamides, revealing that modifications can lead to improved antibacterial properties compared to traditional agents .

Q & A

Q. How can the purity of 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide be optimized during synthesis?

Methodological Answer:

- Reaction Conditions : Use inert atmospheres (e.g., nitrogen) and controlled temperatures (0°C to room temperature) to minimize side reactions. Triethylamine as a base in THF improves selectivity during sulfonamide formation .

- Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency, while dichloromethane aids in intermediate purification .

- Catalysts : Employ phase-transfer catalysts to accelerate nucleophilic substitutions, particularly for introducing the ethylamine group .

- Purification : Flash chromatography with silica gel (eluent: hexane/ethyl acetate gradient) effectively isolates the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

Q. What solvent systems are optimal for recrystallizing this sulfonamide?

Methodological Answer:

- Binary Solvents : Use ethanol/water (70:30 v/v) for high-yield recrystallization. Alternative: ethyl acetate/hexane (1:3) for needle-like crystals .

- Temperature Gradient : Cool solutions slowly from 60°C to 4°C to enhance crystal lattice formation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Chloro-N-ethyl-6-methylbenzene-1-sulfonamide derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electrophilic substitution sites. The chloro group directs reactivity to the para position on the benzene ring .

- Docking Studies : AutoDock Vina predicts binding affinity to carbonic anhydrase IX (PDB ID: 3IAI). The sulfonamide group interacts with Zn²⁺ in the active site .

- MD Simulations : GROMACS assesses stability of enzyme-inhibitor complexes over 100 ns. Root-mean-square deviation (RMSD) >3 Å indicates conformational instability .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to clarify ambiguous HMBC correlations (e.g., distinguishing N-ethyl vs. methylbenzene signals) .

- X-ray Crystallography : Resolve tautomeric forms (e.g., enol-keto equilibria) using single-crystal diffraction (Cu-Kα radiation, R-factor <0.05) .

- Comparative Analysis : Cross-validate NMR data with structurally related compounds (e.g., 4-chloro-N-[(1R)-1-ethylbenzimidazolyl]benzenesulfonamide) to identify systematic errors .

Q. How to design experiments to study enzyme inhibition by this compound?

Methodological Answer:

- Kinetic Assays :

- IC₅₀ Determination : Use a fluorometric assay with human carbonic anhydrase II (hCA II). Monitor 4-nitrophenyl acetate hydrolysis at 400 nm (pH 7.4, 25°C) .

- Ki Calculation : Fit data to Morrison’s equation for tight-binding inhibitors. Typical Ki values range 10–100 nM .

- Competitive Binding : Pre-incubate enzyme with compound (1 hr, 37°C) before adding substrate. SDS-PAGE confirms irreversible binding .

- Structural Biology : Co-crystallize with hCA II (20% PEG 8000, 0.1 M HEPES pH 7.5) to visualize binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。